1,2,3,6-Tetrahydropyridin-4-ylmethanol;hydrochloride
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Description
“1,2,3,6-Tetrahydropyridin-4-ylmethanol;hydrochloride” is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 . It is listed under the CAS number 2361676-65-3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydropyridine ring with a methanol group attached to the 4-position and a hydrochloride group .Scientific Research Applications
Synthesis of Potential Anti-inflammatory Agents
Research has shown that 1,2,3,6-tetrahydropyridines, including derivatives of 1,2,3,6-Tetrahydropyridin-4-ylmethanol;hydrochloride, possess activities such as analgesic, anti-inflammatory, hyperglycemic, and hypoglycemic. These compounds have been synthesized through a series of reactions involving substituted 2,4-dinitrophenylpyridinium chlorides and pyridylcarbonyl hydrazides or benzoyl hydrazides, leading to the formation of pyridinium ylides and eventually yielding tetrahydropyridines in good yields (Rao et al., 1995).
Advances in Molecular Magnetism
Polynuclear Co(II) complexes synthesized from pyridine-2-ylmethanol (a derivative of this compound) have shown the ability to exhibit single-molecule metamagnetic behavior. This property is significant in the field of molecular magnetism and could have applications in the development of new magnetic materials (Pattacini et al., 2011).
Construction of High-spin Mn Aggregates
A study utilizing pyridin-2-ylmethanols (a category including this compound) as ligands successfully constructed high-spin manganese clusters. These clusters could be relevant in the development of materials with unique magnetic properties (Bai et al., 2018).
Photophysical Properties and Organic Dye Development
A series of compounds derived from this compound demonstrated intense fluorescence and a large Stokes shift, making them potential candidates for use in organic dyes and fluorescent markers. The modification of substituents allowed for tuning of the emission properties, showing the versatility of these compounds in photophysical applications (Marchesi et al., 2019).
properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-6-1-3-7-4-2-6;/h1,7-8H,2-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUSDFXTEQZKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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